The compound is derived from natural sources, particularly plants within the Pleione genus, which are known for their diverse chemical constituents and biological activities. Its IUPAC name is 1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol, and it has a molecular formula of C22H18O4. The compound's classification falls under benzenoids, specifically within the phenanthrenes and phenanthrols category .
The synthesis of 1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol can be achieved through various methods, including chemical synthesis from simpler organic compounds or extraction from plant sources.
Chemical Synthesis:
One common method involves the use of phenanthrene as a starting material, which undergoes hydroxylation and methoxylation reactions. The following steps outline a typical synthetic route:
The molecular structure of 1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol is defined by its complex arrangement of carbon rings and functional groups:
COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C=C(C=C3)O
, indicating the connectivity between atoms .1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol primarily involves its interaction with cholinesterase enzymes. Studies indicate that this compound exhibits significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission regulation.
The physical and chemical properties of 1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol are summarized as follows:
The applications of 1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol are primarily focused on its potential therapeutic uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2